molecular formula C6H9N2NaO2S B13182724 Sodium trimethyl-1H-pyrazole-4-sulfinate

Sodium trimethyl-1H-pyrazole-4-sulfinate

Cat. No.: B13182724
M. Wt: 196.21 g/mol
InChI Key: JJBSJIUKFSAHQP-UHFFFAOYSA-M
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Description

Sodium trimethyl-1H-pyrazole-4-sulfinate is a chemical compound with the molecular formula C₆H₉N₂NaO₂S. It is a sodium salt derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium trimethyl-1H-pyrazole-4-sulfinate typically involves the reaction of trimethylpyrazole with sulfur dioxide and sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfinate salt. The general reaction scheme is as follows:

    Starting Materials: Trimethylpyrazole, sulfur dioxide, sodium hydroxide.

    Reaction Conditions: The reaction is conducted in an aqueous medium at a temperature range of 0-5°C to prevent decomposition.

    Procedure: Trimethylpyrazole is dissolved in water, and sulfur dioxide gas is bubbled through the solution. Sodium hydroxide is then added to neutralize the solution and precipitate the this compound.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves:

    Bulk Handling: Large quantities of trimethylpyrazole and sulfur dioxide are handled using industrial-grade equipment.

    Continuous Flow Reactors: These reactors ensure efficient mixing and reaction control.

    Purification: The crude product is purified using crystallization or filtration techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Sodium trimethyl-1H-pyrazole-4-sulfinate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonates.

    Reduction: It can be reduced to form sulfides.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can react with this compound under mild conditions.

Major Products Formed

    Sulfonates: Formed through oxidation reactions.

    Sulfides: Formed through reduction reactions.

    Substituted Pyrazoles: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Sodium trimethyl-1H-pyrazole-4-sulfinate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonated pyrazoles and other derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of sodium trimethyl-1H-pyrazole-4-sulfinate involves its interaction with various molecular targets. It can act as a nucleophile or electrophile, depending on the reaction conditions. The compound’s sulfinate group can participate in redox reactions, leading to the formation of reactive intermediates that interact with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Sodium sulfinate: Similar in structure but lacks the pyrazole ring.

    Trimethylpyrazole: Similar but without the sulfinate group.

    Sodium pyrazole-4-sulfonate: Similar but with a sulfonate group instead of a sulfinate group.

Uniqueness

Sodium trimethyl-1H-pyrazole-4-sulfinate is unique due to the presence of both the pyrazole ring and the sulfinate group. This combination imparts distinct chemical reactivity and potential biological activities not observed in similar compounds.

Biological Activity

Sodium trimethyl-1H-pyrazole-4-sulfinate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a pyrazole ring and a sulfonate group, which contribute to its biological properties. The molecular formula is typically represented as C5H9N2NaO2SC_5H_9N_2NaO_2S.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonate group can form hydrogen bonds with enzyme active sites, inhibiting their function. This property is particularly relevant in the context of antibacterial and anticancer activities.
  • Antioxidant Activity : The compound has been shown to scavenge free radicals, thus reducing oxidative stress in cells.
  • Antimicrobial Effects : this compound exhibits broad-spectrum antimicrobial activity, making it a candidate for further development in treating infections.

Anticancer Activity

Research indicates that this compound demonstrates promising anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including U937 and A549 cells. For instance, one study reported an IC50 value of 21 µM against U937 cells, indicating moderate potency in inhibiting cell growth .

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. Studies have demonstrated that this compound effectively inhibits the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membrane integrity and inhibition of key metabolic pathways .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer effects, this compound exhibits significant anti-inflammatory activity. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and NO in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Case Studies

Several studies have explored the biological activity of this compound:

  • Antiproliferative Effects : A study investigated the antiproliferative effects against U937 cells, revealing that this compound inhibited cell growth with an IC50 value of 21 µM. This suggests its potential as an anticancer agent .
  • Antimicrobial Efficacy : Research demonstrated that this compound showed significant antibacterial activity against various pathogens, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL depending on the bacterial strain tested .
  • Inflammation Models : In animal models of inflammation, treatment with this compound resulted in reduced levels of inflammatory markers compared to untreated controls, highlighting its potential use in managing inflammatory conditions .

Summary Table of Biological Activities

Activity IC50/Effect Reference
Anticancer (U937)IC50 = 21 µM
AntibacterialMIC = 8–32 µg/mL
Anti-inflammatoryReduced TNF-α levels

Properties

Molecular Formula

C6H9N2NaO2S

Molecular Weight

196.21 g/mol

IUPAC Name

sodium;1,3,5-trimethylpyrazole-4-sulfinate

InChI

InChI=1S/C6H10N2O2S.Na/c1-4-6(11(9)10)5(2)8(3)7-4;/h1-3H3,(H,9,10);/q;+1/p-1

InChI Key

JJBSJIUKFSAHQP-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)[O-].[Na+]

Origin of Product

United States

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